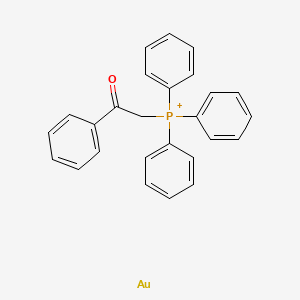
Gold;phenacyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold;phenacyl(triphenyl)phosphanium is an organometallic compound that combines gold with phenacyl and triphenylphosphanium groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gold;phenacyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with gold compounds. One common method is the reaction of triphenylphosphine with gold chloride in the presence of a phenacyl halide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Gold;phenacyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can convert gold(III) back to gold(I) or elemental gold.
Substitution: The phenacyl and triphenylphosphanium groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or nitric acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various gold complexes with different oxidation states and ligand configurations. These products can have distinct properties and applications depending on their chemical structure .
Wissenschaftliche Forschungsanwendungen
Gold;phenacyl(triphenyl)phosphanium has several scientific research applications:
Wirkmechanismus
The mechanism of action of gold;phenacyl(triphenyl)phosphanium involves its interaction with cellular components, particularly mitochondria. The compound can disrupt mitochondrial function, leading to cell death. This property is particularly useful in targeting cancer cells, which have higher metabolic rates and are more susceptible to mitochondrial disruption . The molecular targets include mitochondrial membranes and enzymes involved in cellular respiration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common ligand in organometallic chemistry, used in various catalytic processes.
Phenacyltriphenylphosphonium: Similar in structure but lacks the gold component, used in photopolymerization and other applications.
Triphenylarsonium-functionalized gold nanoparticles: Used in biomedical applications, particularly in drug delivery and imaging.
Uniqueness
Gold;phenacyl(triphenyl)phosphanium is unique due to the presence of gold, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53674-39-8 |
|---|---|
Molekularformel |
C26H22AuOP+ |
Molekulargewicht |
578.4 g/mol |
IUPAC-Name |
gold;phenacyl(triphenyl)phosphanium |
InChI |
InChI=1S/C26H22OP.Au/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;/q+1; |
InChI-Schlüssel |
ZWMUDPLDGPSCMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




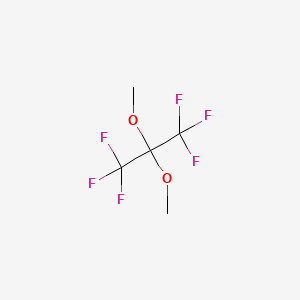
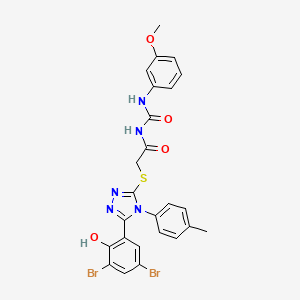
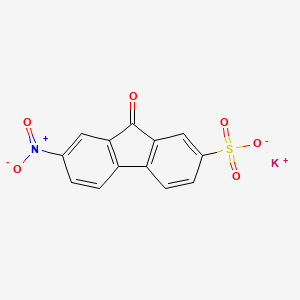
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)

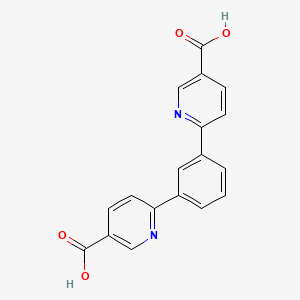
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)

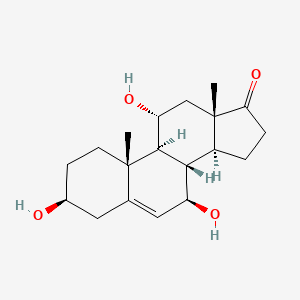
![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)

